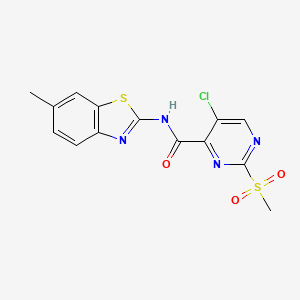![molecular formula C19H20ClN3O B11409845 N-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}butanamide](/img/structure/B11409845.png)
N-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}butanamide is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This particular compound features a benzimidazole core with a 2-chlorobenzyl group and a butanamide side chain, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
The synthesis of N-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}butanamide typically involves the following steps:
Formation of the Benzimidazole Core: This is usually achieved by condensing o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate or carbondisulphide in an alkaline alcoholic solution.
Introduction of the 2-Chlorobenzyl Group: This step involves the reaction of the benzimidazole core with 2-chlorobenzyl chloride under basic conditions to form the desired benzimidazole derivative.
Attachment of the Butanamide Side Chain: The final step involves the reaction of the benzimidazole derivative with butanoyl chloride in the presence of a base to yield this compound.
Chemical Reactions Analysis
N-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}butanamide can undergo various chemical reactions, including:
Scientific Research Applications
N-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}butanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}butanamide involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to various enzymes and receptors, inhibiting their activity and leading to the desired pharmacological effects . For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties .
Comparison with Similar Compounds
N-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}butanamide can be compared with other benzimidazole derivatives, such as:
N-(2-chlorobenzyl)-1-methyl-1H-benzimidazol-5-amine: This compound has a similar structure but lacks the butanamide side chain.
N-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-4-methylbenzamide: This compound features a 4-methylbenzamide group instead of the butanamide side chain.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct pharmacological properties and applications.
Properties
Molecular Formula |
C19H20ClN3O |
|---|---|
Molecular Weight |
341.8 g/mol |
IUPAC Name |
N-[[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]methyl]butanamide |
InChI |
InChI=1S/C19H20ClN3O/c1-2-7-19(24)21-12-18-22-16-10-5-6-11-17(16)23(18)13-14-8-3-4-9-15(14)20/h3-6,8-11H,2,7,12-13H2,1H3,(H,21,24) |
InChI Key |
ZEXPQBMYSUCURW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


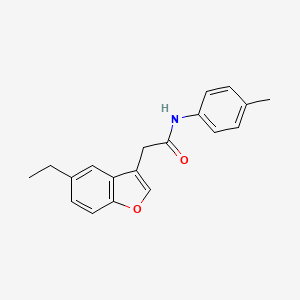
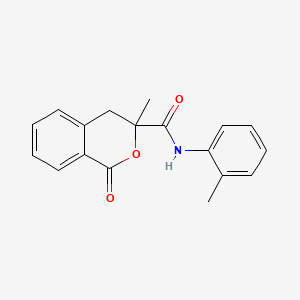

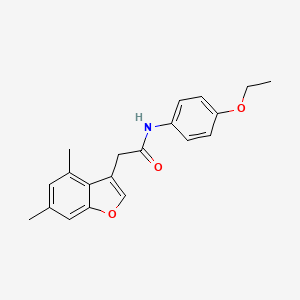
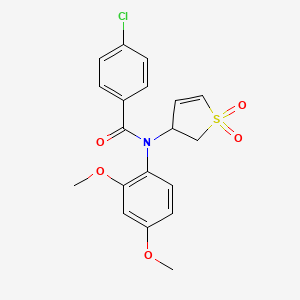
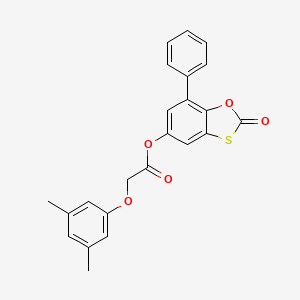
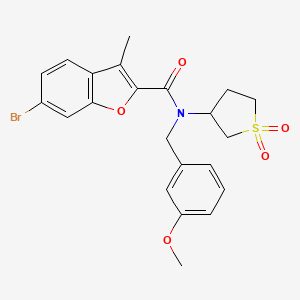
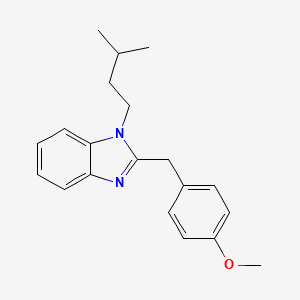
![4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B11409826.png)
![N-[4-(dimethylamino)benzyl]-5-fluoro-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11409838.png)
![4-[(4-methylphenyl)sulfonyl]-N,N-dipropyl-2-(propylsulfonyl)-1,3-thiazol-5-amine](/img/structure/B11409852.png)
![1-(2-chlorophenyl)-4-{1-[2-(4-ethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11409860.png)
![6,8-dimethyl-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-4H-chromene-2-carboxamide](/img/structure/B11409863.png)
